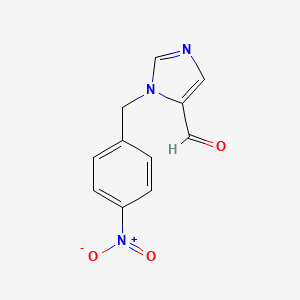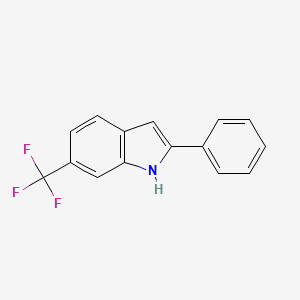
2-phenyl-6-(trifluoromethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-6-(trifluoromethyl)-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(trifluoromethyl)-1H-indole typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method avoids the use of organometallic photosensitizers and yields tetra- and pentacyclic products in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinated starting materials and cyclization reactions to introduce the indole ring system. The process may include steps such as halogenation, nucleophilic substitution, and cycloaddition reactions .
化学反応の分析
Types of Reactions
2-phenyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include fluorinated quinolines, substituted indoles, and various polycyclic compounds .
科学的研究の応用
2-phenyl-6-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and active ingredient.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of 2-phenyl-6-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The indole ring system interacts with biological receptors and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Fluorinated Quinolines: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Benzofuran Derivatives: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
Uniqueness
2-phenyl-6-(trifluoromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C15H10F3N |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
2-phenyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-7-6-11-8-13(19-14(11)9-12)10-4-2-1-3-5-10/h1-9,19H |
InChIキー |
ZVXGTNICAFZWJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)

![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
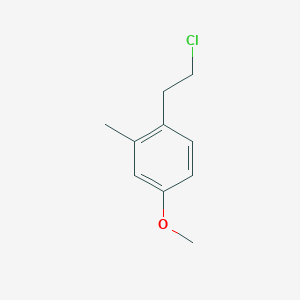
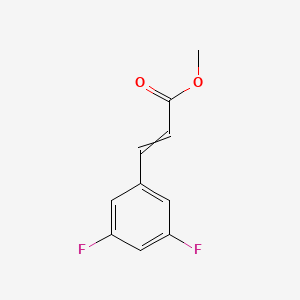
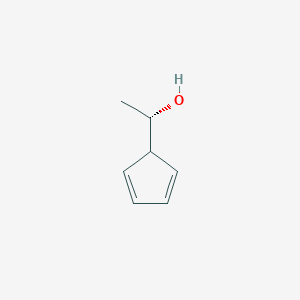
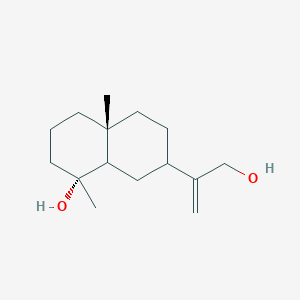
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
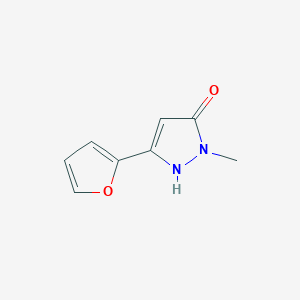
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
